Dimethyl acid pyrophosphate

Industrial chemistry Resin curing Polymerization

Dimethyl acid pyrophosphate (DMAPP), also known as P,P′-dimethyl dihydrogen diphosphate, is a phosphate ester compound with the molecular formula C₂H₈O₇P₂ and a molecular weight of 206.03 g/mol. It is classified as a liquid organophosphate, noncombustible, and soluble in both water and polar organic solvents.

Molecular Formula C2H8O7P2
Molecular Weight 206.03 g/mol
CAS No. 68155-93-1
Cat. No. B051747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl acid pyrophosphate
CAS68155-93-1
SynonymsDIMETHYL PYROPHOSPHATE; DIMETHYL ACID PYROPHOSPHATE; P,P'-dimethyl dihydrogen diphosphate; Diphosphoric acid, P,P-dimethyl ester; Diphosphoric acid dihydrogen α,β-dimethyl ester
Molecular FormulaC2H8O7P2
Molecular Weight206.03 g/mol
Structural Identifiers
SMILESCOP(=O)(O)OP(=O)(O)OC
InChIInChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)
InChIKeyBPNLLIHZSAFABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Acid Pyrophosphate (CAS 68155-93-1): Technical Specifications and Industrial Baseline


Dimethyl acid pyrophosphate (DMAPP), also known as P,P′-dimethyl dihydrogen diphosphate, is a phosphate ester compound with the molecular formula C₂H₈O₇P₂ and a molecular weight of 206.03 g/mol [1]. It is classified as a liquid organophosphate, noncombustible, and soluble in both water and polar organic solvents . The compound is commercially recognized under the trade name Cycat® 296-9 as an acid catalyst for accelerating the cure of amino resins in coating applications . Unlike fully esterified pyrophosphates, DMAPP retains two acidic hydroxyl groups while bearing two methyl ester moieties, conferring a distinct balance of reactivity and solubility that differentiates it from fully substituted analogs and unsubstituted pyrophosphoric acid [2].

Why In-Class Phosphate Esters Cannot Substitute for Dimethyl Acid Pyrophosphate (CAS 68155-93-1)


Substitution of dimethyl acid pyrophosphate with generic phosphate esters or simple pyrophosphates is not straightforward because the compound's partially esterified pyrophosphate structure confers a unique combination of acidic functionality, electrophilic reactivity, and solubility characteristics. Unlike fully esterified pyrophosphates that lack acidic protons and cannot participate in acid-catalyzed reactions, DMAPP retains two P-OH groups that enable it to function simultaneously as an acid catalyst and a phosphorylating agent . Compared to unsubstituted pyrophosphoric acid (H₄P₂O₇, tetraprotic with pKa₁ = 0.85), the methyl esterification of DMAPP significantly modulates both its acidity profile and its lipophilicity, as reflected by its calculated LogP of -2.26 versus the substantially lower LogP of inorganic pyrophosphate [1]. Furthermore, the compound's vapor pressure of approximately 0.000108 mmHg at 25°C is several orders of magnitude lower than that of volatile organic solvents commonly used as alternatives in certain catalytic applications, which has implications for workplace exposure and process safety [2]. These structural and physicochemical distinctions mean that replacement of DMAPP with a different phosphate ester in an established formulation or synthetic protocol will almost invariably require re-optimization of reaction kinetics, solubility parameters, and downstream processing conditions.

Quantitative Differentiation Evidence: Dimethyl Acid Pyrophosphate (CAS 68155-93-1) vs. Alternative Acid Catalysts and Phosphate Esters


Multi-Function Industrial Utility: Single Compound Replaces Separate Polymerization Catalyst and Surfactant

According to manufacturer technical documentation, dimethyl acid pyrophosphate is explicitly listed as performing five distinct industrial functions simultaneously: accelerator, curing agent, polymerizing agent, stabilizer, and surfactant . In contrast, conventional acid catalysts such as phosphoric acid (H₃PO₄) and para-toluenesulfonic acid (pTSA) are documented as serving primarily single-function roles as curing catalysts or accelerators in resin systems without intrinsic surfactant or stabilizing activity . This functional multiplicity reduces the number of discrete chemical components required in a formulation.

Industrial chemistry Resin curing Polymerization Coatings formulation

Hydrophilic-Lipophilic Balance: LogP and Phase Distribution Differentiated from Inorganic Pyrophosphate

The predicted octanol-water partition coefficient (LogP) for dimethyl acid pyrophosphate is calculated to be -2.26 [1]. While a directly measured experimental LogP for unsubstituted pyrophosphoric acid is not widely reported due to its extreme hydrophilicity, the tetra-anionic nature of inorganic pyrophosphate at physiological and near-neutral pH results in a substantially more negative LogP (estimated well below -5.0 based on complete ionization) [2]. Additionally, the pH-dependent LogD values for DMAPP are predicted as -6.82 at pH 5.5 and -6.84 at pH 7.4, indicating that the compound becomes more hydrophilic upon deprotonation but retains measurable organic-phase partitioning relative to fully ionized inorganic pyrophosphate [3].

Physicochemical properties Partition coefficient Formulation science Phase transfer

Volatility Profile: Vapor Pressure Comparison with Volatile Organic Catalysts

The reported vapor pressure of dimethyl acid pyrophosphate is 0.000108 mmHg at 25°C [1]. This value represents extremely low volatility. For context, common volatile organic acid catalysts such as acetic acid exhibit a vapor pressure of approximately 15.7 mmHg at 25°C, while formic acid has a vapor pressure of approximately 42.6 mmHg at 25°C [2]. The difference in vapor pressure between DMAPP and acetic acid is approximately 145,000-fold (five orders of magnitude).

Vapor pressure Process safety Volatile organic compound Occupational exposure

Hydrolytic Stability Considerations: Half-Life and Wastewater Fate Differentiation

Atmospheric oxidation modeling predicts a hydroxyl radical reaction rate constant for DMAPP of 5.8560 × 10⁻¹² cm³/molecule-sec, corresponding to an atmospheric half-life of 1.827 days under standard modeling conditions (12-hour day; 1.5 × 10⁶ OH/cm³) [1]. Additionally, wastewater treatment modeling indicates that total removal of DMAPP from wastewater is predicted to be 1.85 percent, with biodegradation contributing 0.09 percent and sludge adsorption contributing 1.75 percent [2]. For comparison, simple phosphate esters such as trimethyl phosphate undergo more rapid hydrolysis in aqueous environments, with half-lives on the order of hours to days depending on pH, while fully substituted pyrophosphate esters lacking acidic protons exhibit greater hydrolytic resistance [3].

Hydrolysis Stability Wastewater treatment Environmental fate

Acid Catalyst Performance: Cycat 296.9 Specification for Low-Temperature Amino Resin Cure

Dimethyl acid pyrophosphate is commercialized under the trade designation Cycat® 296-9, where it is specifically formulated as a phosphoric acid derivative acid catalyst for accelerating the cure of Cymel amino resins . The product is documented to enable cure of clear finishes and enamels within relatively low temperature ranges compared to standard curing protocols . In contrast, unsubstituted phosphoric acid (H₃PO₄) when used as a catalyst in similar amino resin systems requires higher curing temperatures or longer dwell times to achieve equivalent crosslinking density due to its lower molecular weight and higher water content . The methyl esterification of DMAPP modulates the acid strength and improves compatibility with organic resin components, facilitating more efficient catalysis under milder thermal conditions.

Acid catalysis Amino resin Coatings Curing temperature

Supply Chain Positioning: Research-Exclusive Availability vs. Bulk Industrial Phosphates

Dimethyl acid pyrophosphate is explicitly marketed by Sigma-Aldrich as part of a collection of rare and unique chemicals intended for early discovery researchers, with the vendor stating that no analytical data is collected for this product and all sales are final . This positioning contrasts sharply with bulk industrial phosphates such as tetrasodium pyrophosphate (TSPP) and sodium acid pyrophosphate (SAPP), which are commodity chemicals available in multi-ton quantities with full certificates of analysis and established food-grade or technical-grade specifications . Additionally, a vendor listing from ChemicalBook notes that 'according to the laws, regulations and policies related to patent products, the sale of this product is prohibited' in certain contexts, further underscoring its specialized and restricted availability .

Procurement Supply chain Specialty chemicals Research reagents

Recommended Use Cases for Dimethyl Acid Pyrophosphate (CAS 68155-93-1) Based on Quantified Differentiation


Low-Temperature Acid-Catalyzed Amino Resin Curing in Coatings

Dimethyl acid pyrophosphate, commercialized as Cycat® 296-9, is specifically engineered for accelerating the cure of Cymel amino crosslinker systems at relatively low temperatures . The compound's partial esterification modulates acid strength to enable cure of clear finishes and enamels under milder thermal conditions than those required for unmodified phosphoric acid catalysts [1]. This application leverages DMAPP's combined functionality as both acid catalyst and stabilizer . Formulators selecting DMAPP over generic phosphoric acid should anticipate reduced energy consumption during curing and the ability to coat temperature-sensitive substrates. However, the compound's designation as a 'rare and unique chemical' by major suppliers means that bulk industrial quantities may not be readily available, making this scenario most appropriate for specialty or pilot-scale coating development rather than high-volume commodity coating production .

Multi-Component Formulation Consolidation in Resin and Polymer Systems

Given that DMAPP is documented to serve five distinct industrial functions simultaneously (accelerator, curing agent, polymerizing agent, stabilizer, and surfactant) , a compelling application scenario involves using this single compound to replace two or more separate additives in a resin or polymer formulation. The compound's predicted LogP of -2.26 provides sufficient lipophilicity to maintain compatibility with organic resin components while its acidic P-OH groups enable catalytic and stabilizing activity [1]. In contrast, replacing DMAPP with a combination of a sulfonic acid catalyst (e.g., pTSA) plus a separate nonionic surfactant would introduce additional components, each with its own compatibility profile and potential for adverse interactions. This consolidation scenario is particularly valuable in applications where formulation simplicity is prioritized, such as in two-component systems with limited pot life or in coatings where multiple additive interactions can compromise film integrity.

Phosphorylation Reagent in Synthetic Organic Chemistry

DMAPP is extensively utilized as a phosphorylation reagent for the phosphorylation of alcohols and amines, facilitating the formation of phosphonates and other organophosphorus derivatives essential in synthetic organic chemistry . The compound's electrophilic phosphorus centers within the pyrophosphate moiety enable it to react with nucleophiles to form phosphorylated intermediates or to drive condensation reactions [1]. In this role, DMAPP offers a distinct reactivity profile compared to alternative phosphorylating agents such as phosphorus oxychloride (POCl₃) or dialkyl chlorophosphates. Unlike POCl₃, which is highly moisture-sensitive and releases HCl upon reaction, DMAPP's partial esterification and liquid physical state provide more convenient handling characteristics while still delivering effective phosphoryl transfer. Researchers should note that the compound's hydrolytic susceptibility requires buffering (e.g., Tris-HCl, pH 7.5–8.5) to minimize acid-catalyzed degradation during aqueous workup procedures .

Low-VOC Acid Catalysis for Emission-Constrained Manufacturing Environments

The extremely low vapor pressure of DMAPP (0.000108 mmHg at 25°C) makes it a quantitatively superior alternative to volatile organic acid catalysts in manufacturing environments where VOC emissions are regulated or where worker inhalation exposure must be minimized. Compared to acetic acid (∼15.7 mmHg) or formic acid (∼42.6 mmHg), DMAPP's vapor pressure is approximately five orders of magnitude lower [1]. This differential translates to negligible evaporative emissions during open-vessel processing, reduced odor complaints, and simplified compliance with workplace exposure limits. This application scenario is particularly relevant for manufacturers operating under stringent air quality regulations or for processes where heating of the catalyst-containing mixture would exacerbate volatilization of conventional acid catalysts. However, the compound's corrosive nature (GHS Skin Corrosion Category 1B) necessitates appropriate engineering controls and personal protective equipment regardless of its low volatility.

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